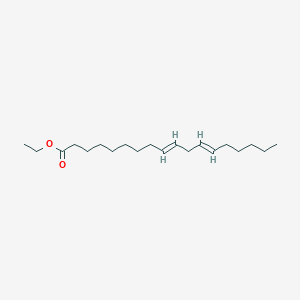
Isozeaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isozeaxanthin, also known as aphanicol, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fishes. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Carotenoid Glycosides Synthesis
Isozeaxanthin has been explored in the synthesis of carotenoid glycosides, demonstrating its potential in the generation of compounds like β,β-carotene-4,4′-bisthioglucoside isomers. These compounds, when deprotected, mimic naturally occurring thermoxanthins and exhibit favorable effects against oxidative stress, indicating a potential application in the development of antioxidant therapies or supplements (Nagy et al., 2010).
Carotenoid-Cysteine Conjugates
Research into the chemical behavior of this compound under acidic conditions has led to the formation of carotenoid-cysteine conjugates, with promising implications in antioxidant activity. These conjugates, especially when the amino group is deprotected, showcase increased water solubility and have demonstrated antioxidant properties in human liver cells under oxidative stress, hinting at potential medical or nutritional applications (Zand et al., 2012).
Nutraceutical Implications
This compound, as part of the broader group of carotenoids like zeaxanthin, has been recognized for its nutraceutical potential, particularly in the prevention of age-related macular degeneration (AMD). Scientific reviews have emphasized its role as a natural pigment with critical health benefits, leading to the exploration of various plant and microbial sources for its production. This includes understanding its absorptive pathways in the human system and examining factors affecting its bioavailability, presenting a broad spectrum of potential applications in health and nutrition (Sajilata et al., 2008).
Stress Response in Plants
This compound, through its involvement in the xanthophyll cycle and ABA biosynthesis in plants, plays a role in the plant response to various environmental stresses such as drought and salinity. Overexpression of genes like Arabidopsis ZEP, involved in the xanthophyll cycle, has been associated with enhanced tolerance to osmotic stress, suggesting potential applications in agriculture and plant sciences to enhance crop resilience (Park et al., 2008).
Propriétés
Numéro CAS |
29065-03-0 |
|---|---|
Formule moléculaire |
C40H56O2 |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clé InChI |
GYZWNQLEQAGWGD-DKLMTRRASA-N |
SMILES isomérique |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)O)C)\C)\C)/C)/C |
SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
SMILES canonique |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
melting_point |
149-151°C |
Autres numéros CAS |
29065-03-0 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate](/img/structure/B1624419.png)

![2-quinolin-8-yloxy-N-[(2,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B1624421.png)










